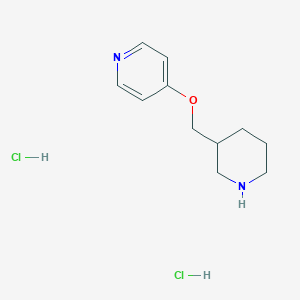4-(Piperidin-3-ylmethoxy)pyridine dihydrochloride
CAS No.: 2379945-55-6
Cat. No.: VC5262303
Molecular Formula: C11H18Cl2N2O
Molecular Weight: 265.18
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2379945-55-6 |
|---|---|
| Molecular Formula | C11H18Cl2N2O |
| Molecular Weight | 265.18 |
| IUPAC Name | 4-(piperidin-3-ylmethoxy)pyridine;dihydrochloride |
| Standard InChI | InChI=1S/C11H16N2O.2ClH/c1-2-10(8-13-5-1)9-14-11-3-6-12-7-4-11;;/h3-4,6-7,10,13H,1-2,5,8-9H2;2*1H |
| Standard InChI Key | MFTQHWATOWSHOU-UHFFFAOYSA-N |
| SMILES | C1CC(CNC1)COC2=CC=NC=C2.Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
4-(Piperidin-3-ylmethoxy)pyridine dihydrochloride consists of a pyridine ring linked via a methoxy group to a piperidine moiety, with two hydrochloride counterions enhancing its solubility. The molecular formula is C₁₁H₁₇Cl₂N₂O, yielding a molecular weight of 263.17 g/mol. Key structural features include:
-
Pyridine ring: A six-membered aromatic ring with one nitrogen atom.
-
Piperidine moiety: A six-membered saturated ring containing one nitrogen atom, substituted at the 3-position.
-
Methoxy linker: Connects the pyridine and piperidine rings, influencing conformational flexibility.
Table 1: Structural and Physicochemical Data
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₁H₁₇Cl₂N₂O |
| Molecular Weight | 263.17 g/mol |
| SMILES Notation | C1CC(CNC1)COC2=CC=NC=C2.Cl.Cl |
| Solubility | Likely soluble in polar solvents |
| pKa (Predicted) | ~8.5 (piperidine NH), ~3.2 (pyridine) |
The dihydrochloride salt form improves aqueous solubility, a critical factor for bioavailability in pharmacological applications .
Hypothetical Synthesis Pathways
Retrosynthetic Analysis
While no direct synthesis reports exist for 4-(Piperidin-3-ylmethoxy)pyridine dihydrochloride, analogous methods for related piperidine-pyridine hybrids provide a framework:
-
Piperidine Protection:
-
Methoxy Group Introduction:
-
Mitsunobu reaction or nucleophilic substitution attaches the methoxy linker to the pyridine ring.
-
For example, 4-chloropyridine reacts with piperidin-3-ylmethanol under basic conditions.
-
-
Deprotection and Salt Formation:
Table 2: Key Reaction Conditions from Analogous Syntheses
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Boc Protection | Boc₂O, NaHCO₃, acetone/water | 91–93 |
| Methoxy Coupling | KI, DMSO, 100°C | 71 |
| Salt Formation | HCl (g), ethanol | 78–82 |
| Compound | Target | IC₅₀/EC₅₀ |
|---|---|---|
| 3-Chloro-4-[(piperidin-4-yl)methoxy]pyridine | CYP3A4 | 2.1 μM |
| 1-Piperidin-4-yl-imidazopyridine | LSD1 | 29 nM |
Industrial and Research Applications
Intermediate in Agrochemical Synthesis
The methoxy-piperidine motif is prevalent in herbicides and fungicides. For instance, similar structures are patented as acetyl-CoA carboxylase inhibitors .
Radioligand Development
The pyridine nitrogen allows for facile isotopic labeling (e.g., ¹¹C or ¹⁸F), enabling PET imaging of nAChRs in neurological studies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume